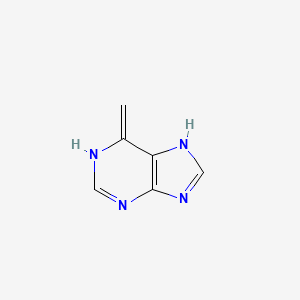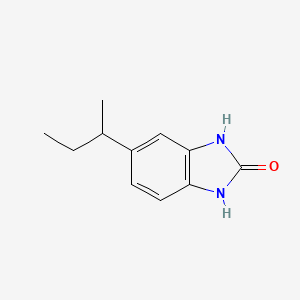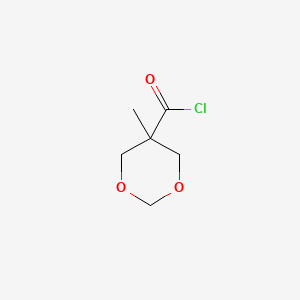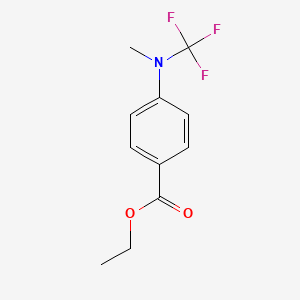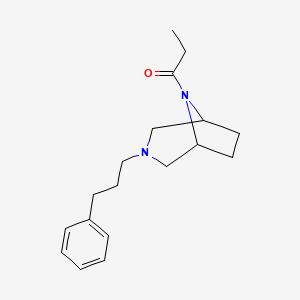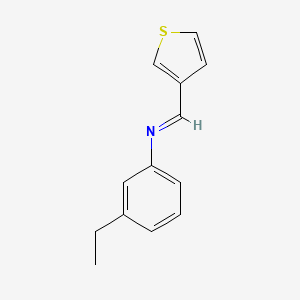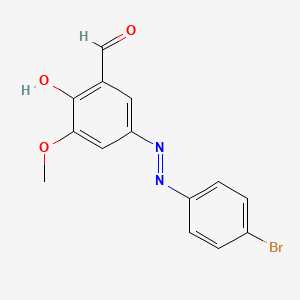
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde is an azo compound characterized by the presence of a bromo-substituted phenyl group attached to an azo linkage, which is further connected to a hydroxy and methoxy-substituted benzaldehyde Azo compounds are well-known for their vibrant colors and are widely used in dyeing industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde typically involves the diazotization of 4-bromoaniline followed by azo coupling with 2-hydroxy-3-methoxybenzaldehyde. The reaction conditions generally include an acidic medium for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxy-3-methoxybenzaldehyde in a basic medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical applications.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzaldehyde moiety enhances its reactivity and potential for diverse applications compared to other similar azo compounds.
Propiedades
Fórmula molecular |
C14H11BrN2O3 |
|---|---|
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)diazenyl]-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-13-7-12(6-9(8-18)14(13)19)17-16-11-4-2-10(15)3-5-11/h2-8,19H,1H3 |
Clave InChI |
RLOPGVGJLPHKFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


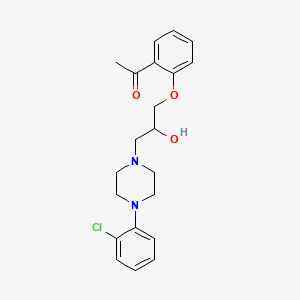
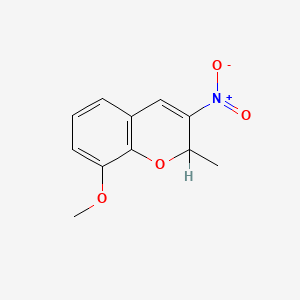


![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
